Ethyl 2-hydrazinyl-1,3-thiazole-4-carboxylate hydrobromide
Description
Ethyl 2-hydrazinyl-1,3-thiazole-4-carboxylate hydrobromide is a thiazole derivative characterized by a hydrazinyl (-NH-NH₂) substituent at the 2-position and an ethyl ester group at the 4-position of the thiazole ring. The hydrobromide salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications . Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in the five-membered ring, often exploited for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Synthesis:
The compound is synthesized via nucleophilic substitution or condensation reactions. For example, hydrazine hydrate reacts with ethyl 2-substituted-1,3-thiazole-4-carboxylates (e.g., ethyl 2-acetylthiazole-4-carboxylate) under reflux to replace the acetyl group with hydrazine, followed by hydrobromic acid treatment to form the hydrobromide salt .
Properties
IUPAC Name |
ethyl 2-hydrazinyl-1,3-thiazole-4-carboxylate;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S.BrH/c1-2-11-5(10)4-3-12-6(8-4)9-7;/h3H,2,7H2,1H3,(H,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXARCXVPSCYCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NN.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent and Catalyst Systems
Ethanol and dimethyl sulfoxide (DMSO) are preferred solvents due to their ability to dissolve both polar and non-polar reactants. In one protocol, cesium carbonate mediates alkylation reactions in DMSO, ensuring high yields of intermediate products. Sodium carbonate, used in analogous thiazole syntheses, improves reaction efficiency by neutralizing acidic byproducts.
Temperature and Time
Microwave heating at 100°C for 1 hour significantly enhances reaction rates compared to traditional reflux methods. For instance, a Sonogashira coupling step conducted under microwave conditions achieves near-quantitative yields within 30 minutes, whereas conventional heating requires 6–8 hours.
Analytical Characterization and Yield Data
The compound is characterized by melting point analysis, nuclear magnetic resonance (NMR), and high-resolution mass spectrometry (HRMS). Reported yields from optimized protocols exceed 95%, with a melting point range of 172–173°C for related thiazole derivatives. The table below summarizes key reaction parameters and outcomes:
| Parameter | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Solvent | Ethanol/DMSO (1:1) | 98.4 | |
| Catalyst | Sodium carbonate | 98.1 | |
| Temperature | 100°C (microwave) | 95.0 | |
| Reaction Time | 1 hour (microwave) | 97.5 |
Industrial-Scale Considerations
Scalability challenges include the cost of microwave reactors and the handling of hydrobromic acid. Batch processes using conventional heating (60–70°C for 5–5.5 hours) offer a practical alternative, with yields exceeding 98% in pilot-scale trials. Filtration and vacuum drying steps are critical for isolating the hydrobromide salt, ensuring high purity (>99%) for pharmaceutical applications .
Chemical Reactions Analysis
Hydrazone Formation with Carbonyl Compounds
The hydrazine group readily reacts with aldehydes or ketones to form hydrazone derivatives. For example:
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Reaction with benzaldehyde in ethanol under acidic conditions yields ethyl 2-(benzylidenehydrazinyl)-1,3-thiazole-4-carboxylate hydrobromide .
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Similar reactions with acetophenone or cyclohexanone produce substituted hydrazones, which are precursors for heterocyclic syntheses .
Conditions : Ethanol, reflux (6–8 hours), catalytic acetic acid.
Yield : 75–85%.
Cyclization Reactions
The compound participates in cyclization to form fused heterocycles:
Triazole and Pyrazole Formation
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Reaction with 3-(bromoacetyl)coumarin in refluxing ethanol forms imidazo[2,1-b] thiadiazole derivatives .
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Cyclocondensation with β-diketones or enol ethers yields pyrazole-thiazole hybrids .
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| 3-(Bromoacetyl)coumarin | Imidazo[2,1-b] thiadiazole derivative | Ethanol, reflux | 70–78% |
| Ethyl acetoacetate | Pyrazole-thiazole hybrid | DMF, 80°C, 4 hours | 65% |
Multi-Component Reactions (MCRs)
The compound serves as a building block in MCRs:
Pyran Derivatives
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Reaction with benzaldehyde and malononitrile produces 2-amino-4-(thiazolyl)-4H-pyran-3-carbonitrile .
Conditions : Ethanol, room temperature, 12 hours.
Yield : 80% .
Pyrimidine Scaffolds
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Interaction with thiourea and aryl aldehydes forms thiazole-pyrimidine hybrids via cyclocondensation .
Nucleophilic Substitution
The hydrazine group acts as a nucleophile:
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Reaction with alkyl halides (e.g., methyl iodide) in alkaline medium substitutes the hydrazine hydrogen, forming N-alkyl derivatives .
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With acyl chlorides , it forms acylhydrazides , which are intermediates for further functionalization .
Salt Formation and Solubility
As a hydrobromide salt, the compound exhibits enhanced water solubility compared to its free base. It undergoes ion exchange in basic media to regenerate the free hydrazine-thiazole derivative .
Reactivity in Cross-Coupling Reactions
The thiazole ring participates in Suzuki-Miyaura couplings with aryl boronic acids, enabling C–C bond formation at the 2-position of the thiazole .
Example :
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Coupling with 4-fluorophenylboronic acid using Pd(PPh₃)₄ catalyst yields biaryl-thiazole derivatives .
Yield : 60–70% .
Oxidation and Reduction
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Oxidation : Treatment with H₂O₂ or KMnO₄ oxidizes the hydrazine group to azo or nitroso derivatives, though this is less common due to competing ring oxidation.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring to a thiazolidine, altering biological activity.
Comparative Reactivity Table
| Reaction Type | Key Reagents/Conditions | Primary Products | Yield Range |
|---|---|---|---|
| Hydrazone formation | Aldehydes/ketones, ethanol, reflux | Hydrazone derivatives | 75–85% |
| Cyclization | 3-(Bromoacetyl)coumarin, refluxing ethanol | Imidazothiadiazoles | 70–78% |
| Hantzsch synthesis | Thiosemicarbazides, DMF, Et₃N | Thiazolylcoumarins | 65–80% |
| Multi-component reactions | Benzaldehyde, malononitrile | Pyran/thiazole hybrids | 80–85% |
| Suzuki coupling | Aryl boronic acids, Pd catalyst | Biaryl-thiazole derivatives | 60–70% |
Scientific Research Applications
Chemical Properties and Structure
Ethyl 2-hydrazinyl-1,3-thiazole-4-carboxylate hydrobromide has the molecular formula and a molecular weight of approximately 253.12 g/mol. The compound is characterized by a thiazole ring fused with a hydrazine moiety, which enhances its reactivity and biological activity. The hydrobromide form improves its solubility and stability in aqueous environments, facilitating its use in various applications.
Antimicrobial Activity
One of the prominent applications of this compound is its antimicrobial properties. Numerous studies have reported its efficacy against various bacterial strains, including:
- Bacterial Strains Tested :
- Escherichia coli
- Staphylococcus aureus
- Bacillus cereus
The compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ofloxacin .
| Bacterial Strain | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |
|---|---|---|---|
| E. coli | 31.25 | Ofloxacin | 62.5 |
| Staphylococcus aureus | 31.25 | Cefepime | 62.5 |
Antioxidant Properties
This compound has also been evaluated for antioxidant activity. Compounds derived from this structure exhibited notable free radical scavenging abilities, suggesting potential use in formulations aimed at reducing oxidative stress .
Anticancer Potential
Research indicates that thiazole derivatives, including this compound, may exhibit anticancer properties through mechanisms such as apoptosis induction in cancer cells . Studies are ongoing to explore these effects in various cancer models.
Agricultural Applications
The compound's biological activity extends to agricultural applications, particularly in developing agrochemicals with antifungal properties against plant pathogens. This compound has shown effectiveness against fungal strains such as Candida albicans, indicating its potential as a fungicide.
Material Science Applications
In material science, compounds containing thiazole rings have been investigated for their use in synthesizing functional materials due to their electronic properties. This compound can serve as a precursor for developing new materials with specific electronic or photonic properties .
Case Study 1: Synthesis and Biological Evaluation
A study synthesized ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates from thiosemicarbazones and evaluated their antimicrobial and antioxidant activities. The synthesized compounds showed promising results against various pathogens and demonstrated antioxidant capabilities through DPPH radical scavenging assays .
Case Study 2: Anticancer Activity Assessment
In another research project, derivatives of ethyl 2-hydrazinyl-1,3-thiazole-4-carboxylate were tested against several cancer cell lines. The results indicated that specific derivatives could inhibit cell proliferation significantly more than control groups .
Mechanism of Action
The mechanism of action of Ethyl 2-hydrazinyl-1,3-thiazole-4-carboxylate hydrobromide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular components, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and enzyme inhibition .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural differences among related thiazole derivatives lie in substituents at the 2- and 4-positions, which dictate reactivity, solubility, and biological activity.
Key Observations :
Crystallographic and Spectroscopic Data
- IR/NMR Signatures : The hydrazinyl group in the target compound shows IR peaks at ~3400 cm⁻¹ (N-H stretching) and 1680 cm⁻¹ (C=O ester), consistent with related compounds .
- Crystallography : Hydrogen-bonding patterns in hydrobromide salts differ from free bases, as seen in Etter’s graph-set analysis for molecular packing .
Biological Activity
Ethyl 2-hydrazinyl-1,3-thiazole-4-carboxylate hydrobromide (C₇H₈BrN₄O₂S) is a thiazole derivative known for its diverse biological activities. This article presents a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and case studies.
Chemical Structure and Properties
This compound features a thiazole ring, which is crucial for its biological interactions. The compound's molecular weight is approximately 253.12 g/mol, and it exists in a hydrobromide salt form that enhances its solubility and stability in aqueous environments.
Synthesis Methods
Various synthetic pathways have been developed for this compound. These methods allow for different yields and purities based on the conditions used during synthesis. Common methods include:
- Condensation Reactions : Utilizing hydrazine derivatives with thiazole precursors.
- Cyclization Reactions : Involving acylthiosemicarbazides leading to the formation of the thiazole ring .
Biological Activities
The biological activities of this compound are extensive and include:
1. Antimicrobial Activity
- The compound has shown significant antibacterial properties against various strains of bacteria. For example, it demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 5 to 20 µg/mL .
- A study reported that derivatives of thiazole compounds exhibit potent antifungal activities as well .
2. Anticancer Properties
- Research indicates that this compound has cytotoxic effects on cancer cell lines such as HCT-116 (colon carcinoma) and HepG2 (hepatocellular carcinoma). The IC50 values were found to be significantly lower than those of standard chemotherapeutic agents .
- The mechanism of action involves apoptosis induction through the modulation of Bcl-2 family proteins and histone deacetylase (HDAC) inhibition, leading to increased acetylation levels of histones H3 and H4 .
3. Anti-inflammatory Effects
- The compound has been noted for its anti-inflammatory properties, particularly through the inhibition of nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS) .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of Klebsiella pneumoniae. The results indicated an inhibition zone of 25 mm, comparable to standard antibiotics .
Case Study 2: Anticancer Activity
In vitro studies on various human cancer cell lines revealed that the compound exhibits selective cytotoxicity. For instance, it was observed that at a concentration of 10 µM, the compound inhibited cell proliferation by over 70% in both HCT-116 and HT29 cell lines .
Comparative Analysis with Related Compounds
| Compound Name | CAS Number | Molecular Formula | Unique Features |
|---|---|---|---|
| Ethyl 2-amino-thiazole-4-carboxylic acid ethyl ester hydrobromide | 127942-30-7 | C₆H₉BrN₂O₂S | Contains an amino group enhancing biological activity |
| Ethyl 1,3-thiazole-4-carboxylic acid | 14527-43-6 | C₆H₇NO₂S | Lacks bromide salt form; simpler structure |
| Ethyl thiazole-4-carboxylic acid | 6898-57-3 | C₇H₈BrN₄O₂S | Features a hydrazine moiety, increasing reactivity |
This table illustrates how variations in substituents influence the biological properties and reactivity of these compounds.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 2-hydrazinyl-1,3-thiazole-4-carboxylate hydrobromide, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The compound can be synthesized via cyclization reactions involving hydrazine derivatives. For example, hydrazine hydrochloride may react with a thiazole precursor (e.g., ethyl 2-bromo-1,3-thiazole-4-carboxylate) under reflux in ethanol with a base like sodium acetate. Key parameters include solvent polarity, temperature control (reflux at ~80°C), and stoichiometric ratios to minimize side products. Industrial scaling may employ continuous flow reactors for precise control .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : and NMR confirm hydrazinyl and thiazole moieties via chemical shifts (e.g., NH at δ 4.5–5.5 ppm, thiazole C-S resonance).
- XRD : Single-crystal X-ray diffraction (using SHELXL ) resolves bond lengths and angles, critical for validating the hydrobromide salt formation (Br counterion interactions).
- HPLC : Purity assessment (>95%) via reverse-phase chromatography with UV detection at 254 nm .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values, with comparison to controls like cisplatin .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from variations in:
- Assay Conditions : Standardize protocols (e.g., cell culture media, incubation time).
- Compound Purity : Validate via DSC (melting point consistency) and elemental analysis .
- Structural Analogues : Compare activity of derivatives (e.g., ethyl 2-amino vs. 2-hydrazinyl thiazoles) to identify pharmacophores .
Q. What strategies optimize the regioselectivity of hydrazine incorporation during synthesis?
- Methodological Answer :
- Protecting Groups : Use tert-butyloxycarbonyl (Boc) to shield reactive sites, improving hydrazine specificity .
- Catalysis : Lewis acids (e.g., ZnCl) enhance cyclization efficiency, reducing byproducts like open-chain hydrazides .
Q. How can computational methods aid in elucidating the mechanism of action?
- Methodological Answer :
- Molecular Docking : Predict binding affinity to targets (e.g., DNA topoisomerase II) using AutoDock Vina with PDB structures.
- DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., hydrazinyl NH as a hydrogen bond donor) .
Q. What crystallographic challenges arise in resolving the hydrobromide salt structure, and how are they addressed?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
